3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride
Overview
Description
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride typically involves a multi-step process. One common method includes the condensation of salicylamide with aldehydes or ketones, followed by cyclization to form the benzoxazine ring . The reaction conditions often require the use of a Lewis acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, increasing efficiency and yield . The use of mechanochemical techniques also reduces the need for solvents, making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzoxazine ring into its corresponding oxo-derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzoxazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced to the benzoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound. These products can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric enhancer, modulating the activity of certain receptors and enzymes. For example, it has been shown to enhance the activity of the A1 adenosine receptor, which plays a role in various physiological processes . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazine: This compound has a similar structure but differs in the position of the nitrogen atom within the ring.
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine: This derivative contains an additional oxo group, which can alter its chemical and biological properties.
Uniqueness
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8;/h1-4,8,10H,5H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRMYKRGFIEWNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.